
(5-methyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(5-Methyl-1H-pyrazol-4-yl)methanamine (CAS synonyms: 1-(5-Methyl-1H-pyrazol-4-yl)methanamine, C-(5-Methyl-1H-pyrazol-4-yl)-methylamine) is a pyrazole-derived amine with a methyl group at the 5-position of the pyrazole ring and a methanamine substituent at the 4-position . Pyrazoles are aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic properties and hydrogen-bonding capabilities. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting adenosine receptors, antituberculosis agents, and other therapeutic scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 5-methyl-1H-pyrazole with formaldehyde and ammonia or a primary amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted pyrazole derivatives.
Scientific Research Applications
(5-methyl-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (5-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analysis of Structural Modifications and Implications
Replacement of pyrazole with thiophene () alters electronic properties due to sulfur’s polarizability, which may enhance interactions with hydrophobic enzyme pockets .
Substituent Effects: Trifluoromethyl (CF₃): The CF₃ group in [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine () increases lipophilicity and metabolic stability, a common strategy in optimizing drug-like properties .
Synthetic Accessibility :
- The target compound’s synthesis is relatively straightforward via alkylation or coupling reactions (e.g., SEM protection and bromination, as seen in and ) .
- Complex derivatives, such as the indole-substituted pyrazole (), require multi-step syntheses involving Suzuki couplings or cyclization reactions .
Biological Activity
(5-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound characterized by a pyrazole ring with a methyl group at the 5-position and a methanamine group at the 4-position. This unique structure imparts distinct chemical and biological properties that have garnered attention in medicinal chemistry, particularly for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. It has been observed to act as an androgen receptor antagonist , which plays a crucial role in regulating gene expression and cellular proliferation, particularly in prostate cancer cells. The compound's binding to androgen receptors inhibits receptor-mediated gene expression, leading to decreased cell proliferation in cancer models.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Inhibition of Proliferation : In prostate cancer cells, this compound significantly inhibits cell growth through its antagonistic action on androgen receptors.
- Modulation of Signaling Pathways : The compound affects various signaling pathways, potentially altering gene expression and metabolic processes within cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other pyrazole derivatives, which have shown efficacy against multiple cancer types, suggests that this compound may exhibit similar properties. For instance, compounds with the 1H-pyrazole scaffold have demonstrated inhibitory effects on lung, brain, colorectal, renal, pancreatic, and breast cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.
Compound Name | Biological Activity | Notes |
---|---|---|
(1-methyl-1H-pyrazol-4-yl)methanamine | Anticancer, antimicrobial | Similar mechanism of action |
(3-methyl-1H-pyrazol-5-yl)methanamine | Anticancer, anti-inflammatory | Shares structural features |
(5-methyl-1H-benzimidazol-2-yl)methanamine | Anticancer | Different ring structure but related activity |
Case Studies
Several case studies have focused on the biological evaluation of pyrazole derivatives:
- Prostate Cancer Study : A study demonstrated that this compound effectively inhibited the growth of prostate cancer cells by acting on androgen receptors. The observed IC50 values indicated significant potency against these cells.
- Antimicrobial Activity Assessment : Another investigation revealed that related pyrazole compounds exhibited strong antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections alongside anticancer properties.
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBTTWVBPFEPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362874 | |
Record name | (5-methyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048924-93-1, 1007538-66-0 | |
Record name | (5-methyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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